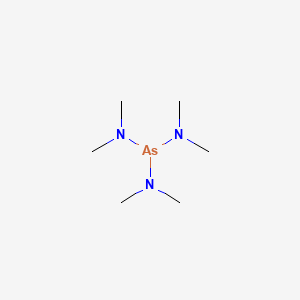
Ethyl 2-methyl-4-oxopentanoate
Descripción general
Descripción
Ethyl 2-methyl-4-oxopentanoate, also known as Ethyl 4-methyl-2-oxopentanoate , is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is based on arrangements of these atoms with specific bonds and angles, which can be further analyzed using various spectroscopic methods.Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.2 . Other physical and chemical properties such as boiling point, density, and solubility can be determined through experimental methods.Aplicaciones Científicas De Investigación
Polymerization and Cleavage Reactions : Ethyl 2,2,4-trimethyl-3-oxopentanoate can be cleaved with sodium tert-butoxide, leading to the rapid induction of the polymerization of methyl methacrylate. This cleavage plays a role in reactivating the pseudoterminated propagation center in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Chemical Synthesis and Isomerization : Methylation of ethyl 2,4-dioxopentanoate with diazomethane yields a mixture of two enol ethers, which can isomerize to their respective conformers, demonstrating its chemical versatility and potential applications in synthetic chemistry (Haider & Wyler, 1983).
Metabolic Studies in Pancreatic Islets : Ethyl 2-methyl-4-oxopentanoate has been studied for its uptake and metabolic effects in isolated pancreatic islets, showing its potential for research in cellular metabolism and biochemistry (Hutton, Sener, & Malaisse, 1979).
Perfumery and Fragrance Applications : In the field of perfumery, derivatives of Ethyl 3-methyl-2-oxopentanoate have been synthesized and evaluated for their organoleptic properties, showcasing its application in fragrance chemistry (Snowden, Grenno, & Vial, 2005).
Combustion Kinetics and Biofuel Research : Ethyl 4-oxopentanoate, a similar compound, has been investigated for its combustion kinetics, particularly in the context of biofuel research, demonstrating its relevance in renewable energy studies (Ghosh et al., 2018).
Biosynthesis of Aromatics in Food and Beverages : Ethyl 2-hydroxy-4-methylpentanoate, another related compound, contributes to the fruity flavor in Japanese sake. Research on enzymes involved in its synthesis by Aspergillus oryzae and its role in sake fermentation highlights its application in food science and flavor chemistry (Shimizu et al., 2016).
Safety and Hazards
Safety data for Ethyl 2-methyl-4-oxopentanoate suggests that it should be handled with care. Precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . It’s also recommended to keep the substance away from heat, sparks, open flames, and hot surfaces .
Mecanismo De Acción
Target of Action
Ethyl 2-methyl-4-oxopentanoate, also known as 4-Methyl-2-oxopentanoate or 2-Oxoisocaproate , is a key intermediate in several biochemical pathways. Its primary targets are enzymes involved in these pathways, such as those involved in the degradation and biosynthesis of valine, leucine, and isoleucine .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze reactions that convert this compound into other biochemical intermediates, thereby facilitating various metabolic processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. These include the degradation and biosynthesis of valine, leucine, and isoleucine, lipoic acid metabolism, and 2-oxocarboxylic acid metabolism . The compound’s conversion into other intermediates affects these pathways and their downstream effects, which include energy production and the synthesis of other biochemically important molecules .
Result of Action
The action of this compound at the molecular and cellular levels involves its conversion into other biochemical intermediates. This contributes to various metabolic processes, including energy production and the synthesis of other biochemically important molecules .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It is known to interact with enzymes such as branched-chain amino acid aminotransferase (EC 2.6.1.42), which catalyzes the transamination of branched-chain amino acids. This interaction leads to the formation of corresponding keto acids, which are further metabolized in the body. Additionally, this compound can interact with other enzymes involved in the oxidative decarboxylation of keto acids, such as 2-oxo acid dehydrogenase (EC 1.2.1.25), facilitating the conversion of keto acids into acyl-CoA derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. In pancreatic islets, it stimulates respiration, ketone-body formation, and biosynthetic activity . This compound also affects cell signaling pathways by modulating the activity of enzymes involved in metabolic pathways. For instance, it can alter the expression of genes related to amino acid metabolism, thereby impacting cellular metabolism and energy production. The effects of this compound on cellular processes highlight its potential as a modulator of metabolic functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, facilitating the conversion of amino acids into keto acids and their subsequent metabolism. This binding interaction can lead to enzyme activation or inhibition, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic functions and promote energy production. At higher doses, it may exhibit toxic or adverse effects, such as disruption of cellular metabolism and oxidative stress . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity. Careful consideration of dosage is essential in experimental studies involving animal models to ensure accurate and reliable results.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation and biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . It serves as a substrate for enzymes like branched-chain amino acid aminotransferase and 2-oxo acid dehydrogenase, facilitating the conversion of amino acids into keto acids and their subsequent metabolism. This compound also plays a role in the 2-oxocarboxylic acid metabolism pathway, contributing to the production of acetoacetate and acetyl-CoA . The involvement of this compound in these metabolic pathways underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as its solubility, affinity for transporters, and interactions with other biomolecules. Understanding the transport and distribution of this compound is crucial for elucidating its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to various cellular compartments, including the mitochondria, where it participates in metabolic reactions . The localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound is essential for its role in cellular metabolism and its interactions with other biomolecules.
Propiedades
IUPAC Name |
ethyl 2-methyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUHJMEXOZJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337146 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-12-6 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















